2,4-Difluoro-3-hydroxybenzoic acid
Overview
Description
“2,4-Difluoro-3-hydroxybenzoic acid” is an organic compound with the molecular formula C7H4F2O3 . It is a cream to pale brown powder .
Synthesis Analysis
While specific synthesis methods for “2,4-Difluoro-3-hydroxybenzoic acid” were not found, a related compound, “3-chloro-2,4-difluoro-5-hydroxybenzoic acid”, has been synthesized from “2,4-difluoro-3-chlorobenzoic acid”. The protocol involves nitration, esterification, reduction of NO2, diazotization, and hydrolysis, with a 70% overall yield .
Molecular Structure Analysis
The molecular structure of “2,4-Difluoro-3-hydroxybenzoic acid” consists of a benzene ring with two fluorine atoms, one hydroxyl group, and one carboxyl group .
Physical And Chemical Properties Analysis
“2,4-Difluoro-3-hydroxybenzoic acid” is a cream to pale brown powder . It has a density of 1.6±0.1 g/cm3 . The boiling point is predicted to be 313.5±42.0 °C .
Scientific Research Applications
Antioxidant Research
As part of the hydroxybenzoic acid family, this compound may possess antioxidant properties. Research into its potential to scavenge free radicals could lead to applications in preventing oxidative stress-related diseases.
Each of these applications leverages the unique chemical structure of 2,4-Difluoro-3-hydroxybenzoic acid to explore and develop new technologies and solutions across various fields of science. The compound’s versatility underscores its importance in ongoing scientific research and its potential for future innovations .
Safety and Hazards
The safety data sheet for a related compound, “2,3-Difluoro-4-hydroxybenzoic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds like 2,4-dihydroxybenzoic acid have been shown to interact with p-hydroxybenzoate hydroxylase in organisms like pseudomonas aeruginosa .
Biochemical Pathways
Hydroxybenzoic acid derivatives, to which this compound belongs, are known to play roles in response to environmental stresses .
properties
IUPAC Name |
2,4-difluoro-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXPNZXVSSJRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475762 | |
Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-hydroxybenzoic acid | |
CAS RN |
91659-08-4 | |
Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method described in the research paper for 2,4-Difluoro-3-hydroxybenzoic acid?
A1: The research paper [] outlines a novel synthesis method for 2,4-Difluoro-3-hydroxybenzoic acid starting from 3,4,5-trifluoronitrobenzene. This method is particularly noteworthy due to its claimed advantages:
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